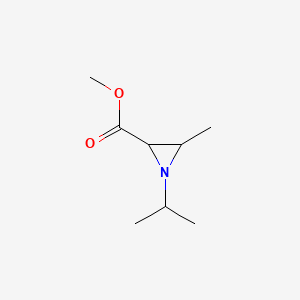![molecular formula C7H5Cl2N3O B590769 2-クロロピリド[2,3-D]ピリミジン-4(1H)-オン塩酸塩 CAS No. 126728-21-0](/img/structure/B590769.png)
2-クロロピリド[2,3-D]ピリミジン-4(1H)-オン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including its role as an inhibitor of various enzymes and receptors, making it a valuable target for drug development.
科学的研究の応用
Medicinal Chemistry: As an inhibitor of tyrosine kinases, it has shown promise in the development of antitumor drugs.
Antimicrobial Activity: The compound has demonstrated broad-spectrum antibacterial and antifungal activities.
Biological Research: It is used as a tool compound to study enzyme inhibition and receptor interactions.
作用機序
Target of Action
The primary targets of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride are various tyrosine kinases . These enzymes catalyze the transfer of phosphate from ATP to tyrosine residues in proteins and are important targets for antitumor drugs .
Mode of Action
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride interacts with its targets by inhibiting their activity . This inhibition results in a decrease in the phosphorylation of tyrosine residues in proteins, thereby affecting the signaling pathways that these kinases are involved in .
Biochemical Pathways
The compound affects several biochemical pathways due to its inhibition of various tyrosine kinases . These include the Src tyrosine kinase pathway, EGFR kinase pathway, Wee1 kinase pathway, cyclin-dependent kinase (CDK4) pathway, and DYRK1B and DYRK1A pathways . The downstream effects of these pathway inhibitions can lead to a decrease in cell proliferation and an increase in cell apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is due to the compound’s inhibition of various tyrosine kinases, which play key roles in cell growth and survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride typically involves the condensation of pyrimidine-5-carbaldehydes through reactions such as the Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation and the use of specific solvents and catalysts, like DMF and iodine, have been employed to expedite the synthesis process .
化学反応の分析
Types of Reactions
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in intramolecular cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include cyanomethyltriphenylphosphonium chloride for the initial condensation and iodine as a catalyst for cyclization .
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-D]pyrimidines, which can exhibit different biological activities depending on the substituents introduced .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrido[2,3-D]pyrimidines, such as:
2-Amino-substituted Pyrido[2,3-D]pyrimidin-7-ones: Known for their inhibitory activity against various kinases.
4,7-Diamino-substituted Pyrido[2,3-D]pyrimidines: Act as inhibitors of cyclin-dependent kinases and adenosine receptor antagonists.
Uniqueness
What sets 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride apart is its specific substitution pattern, which imparts unique biological activities and makes it a versatile scaffold for drug development .
特性
IUPAC Name |
2-chloro-3H-pyrido[2,3-d]pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O.ClH/c8-7-10-5-4(6(12)11-7)2-1-3-9-5;/h1-3H,(H,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDDQHZIZCKOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(NC2=O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126728-21-0 |
Source


|
| Record name | Pyrido[2,3-d]pyrimidin-4(3H)-one, 2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126728-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-](/img/new.no-structure.jpg)

![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)


![1-Methyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B590697.png)



